5-Amino-2-chlorophenyl Acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

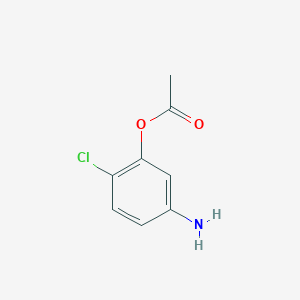

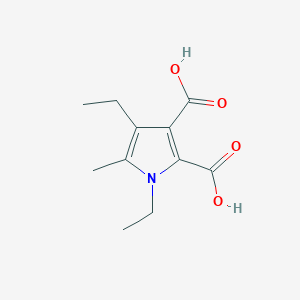

5-Amino-2-chlorophenyl Acetate: is an organic compound with a molecular formula of C8H8ClNO2 It is a derivative of phenyl acetate, where the phenyl ring is substituted with an amino group at the 5th position and a chlorine atom at the 2nd position

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 5-Amino-2-Chlorphenylacetat umfasst typischerweise folgende Schritte:

Nitrierung: Das Ausgangsmaterial, 2-Chlorphenylacetat, wird nitriert, um eine Nitrogruppe an der 5. Position einzuführen.

Reduktion: Die Nitrogruppe wird dann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators oder mit chemischen Reduktionsmitteln wie Eisenpulver in sauren Bedingungen zu einer Aminogruppe reduziert.

Industrielle Produktionsverfahren: In industriellen Umgebungen kann die Produktion von 5-Amino-2-Chlorphenylacetat kontinuierliche Strömungsreaktoren umfassen, um eine effiziente Mischung und Wärmeübertragung zu gewährleisten. Der Einsatz automatisierter Systeme kann dazu beitragen, präzise Reaktionsbedingungen aufrechtzuerhalten und so Ausbeute und Reinheit zu verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Oxidation: 5-Amino-2-Chlorphenylacetat kann Oxidationsreaktionen eingehen, um entsprechende Nitroso- oder Nitroderivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um verschiedene Aminderivate zu bilden.

Substitution: Die Aminogruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener substituierter Derivate führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid in sauren Bedingungen.

Reduktion: Wasserstoffgas mit einem Palladiumkatalysator oder Eisenpulver in sauren Bedingungen.

Substitution: Halogenierungsmittel wie Thionylchlorid oder Phosphortribromid.

Hauptprodukte:

Oxidation: Bildung von Nitroso- oder Nitroderivaten.

Reduktion: Bildung von Aminderivaten.

Substitution: Bildung verschiedener substituierter Phenylacetatderivate.

Wissenschaftliche Forschungsanwendungen

Chemie: 5-Amino-2-Chlorphenylacetat wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet. Es dient als Baustein für die Herstellung komplexerer Moleküle in der organischen Synthese.

Biologie: In der biologischen Forschung kann diese Verbindung verwendet werden, um die Auswirkungen von Amino- und Chlorsubstituenten auf die biologische Aktivität von Phenylacetatderivaten zu untersuchen.

Medizin: Die Verbindung hat potenzielle Anwendungen in der medizinischen Chemie für die Entwicklung neuer Arzneimittel. Seine Derivate können biologische Aktivitäten wie antimikrobielle, entzündungshemmende oder Antikrebsaktivität aufweisen.

Industrie: Im Industriesektor kann 5-Amino-2-Chlorphenylacetat bei der Herstellung von Farbstoffen, Pigmenten und anderen Spezialchemikalien verwendet werden.

5. Wirkmechanismus

Der Wirkmechanismus von 5-Amino-2-Chlorphenylacetat hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie können seine Derivate mit biologischen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und zu einer Hemmung oder Aktivierung spezifischer Signalwege führen. Das Vorhandensein von Amino- und Chlorgruppen kann die Bindungsaffinität und Spezifität der Verbindung zu ihren molekularen Zielstrukturen beeinflussen.

Wirkmechanismus

The mechanism of action of 5-Amino-2-chlorophenyl Acetate depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino and chloro groups can influence the compound’s binding affinity and specificity towards its molecular targets.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

5-Amino-2-Chlorbenzoesäure: Ähnliche Struktur, aber mit einer Carboxygruppe anstelle einer Acetylgruppe.

2-Chlor-5-Nitrophenylacetat: Ähnliche Struktur, aber mit einer Nitrogruppe anstelle einer Aminogruppe.

5-Amino-2-Bromphenylacetat: Ähnliche Struktur, aber mit einem Bromatom anstelle eines Chloratoms.

Einzigartigkeit: 5-Amino-2-Chlorphenylacetat ist durch die spezifische Kombination von Amino- und Chlorsubstituenten am Phenylacetatgerüst einzigartig. Diese Kombination kann zu unterschiedlichen chemischen und biologischen Eigenschaften im Vergleich zu anderen ähnlichen Verbindungen führen.

I

Eigenschaften

Molekularformel |

C8H8ClNO2 |

|---|---|

Molekulargewicht |

185.61 g/mol |

IUPAC-Name |

(5-amino-2-chlorophenyl) acetate |

InChI |

InChI=1S/C8H8ClNO2/c1-5(11)12-8-4-6(10)2-3-7(8)9/h2-4H,10H2,1H3 |

InChI-Schlüssel |

XZAUTTKOFAUBQP-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)OC1=C(C=CC(=C1)N)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

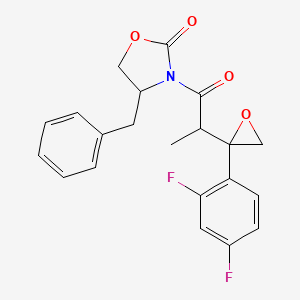

![2-[2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride](/img/structure/B12287546.png)

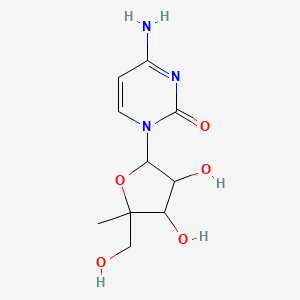

![3-Azabicyclo[3.1.0]hexane-2-carboxylic acid,3-[(2S)-2-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-, (1R,2S,5S)-](/img/structure/B12287566.png)

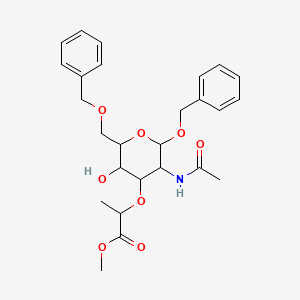

![Ethyl3-(1,4-Dioxaspiro[4.5]decan-8-yl)acrylate](/img/structure/B12287572.png)

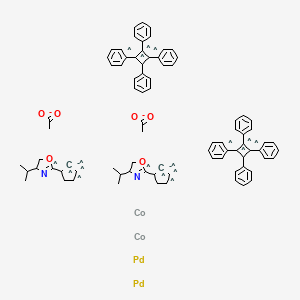

![5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]-8-phenylmethoxy-1H-quinolin-2-one;hydrochloride](/img/structure/B12287580.png)

![Benzo[d]oxazole-4-sulfonyl chloride](/img/structure/B12287596.png)